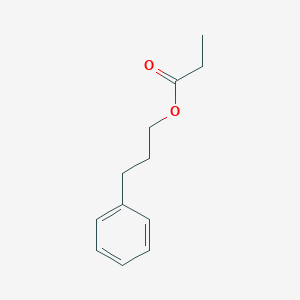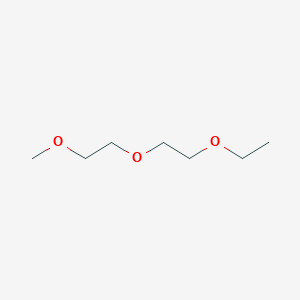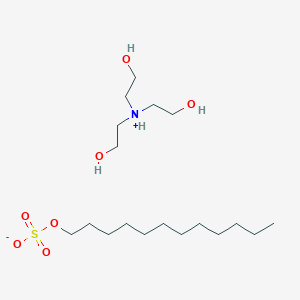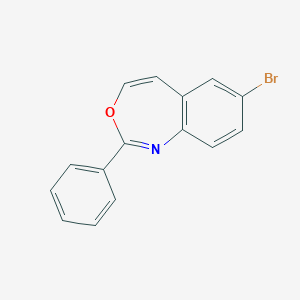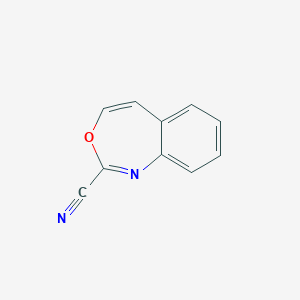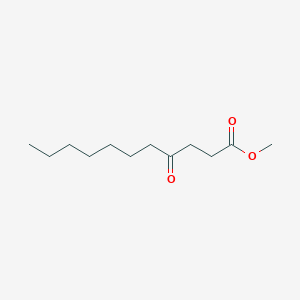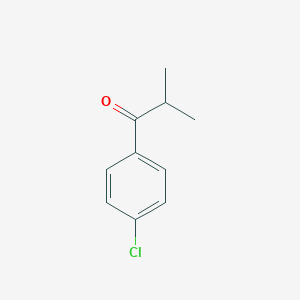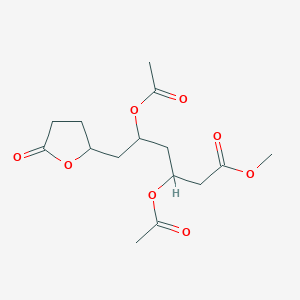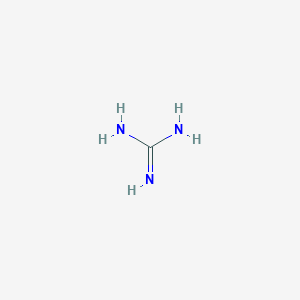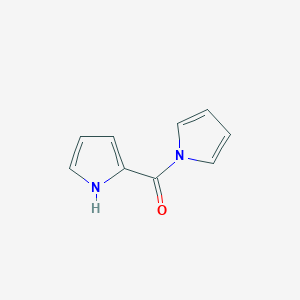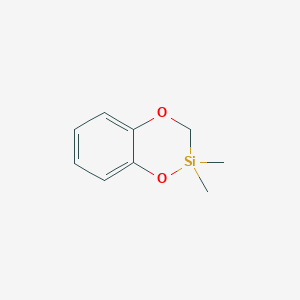
2,2-Dimethyl-2,3-dihydro-1,4,2-benzodioxasilin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-2,3-dihydro-1,4,2-benzodioxasilin, also known as DBS, is a cyclic siloxane compound that has gained significant attention in scientific research due to its unique properties. DBS is a versatile molecule that can be synthesized using various methods and has diverse applications in different fields of research.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-2,3-dihydro-1,4,2-benzodioxasilin is not fully understood, but it is believed to involve the formation of a stable intermediate that can react with other molecules. The cyclic structure of 2,2-Dimethyl-2,3-dihydro-1,4,2-benzodioxasilin allows it to easily undergo ring-opening reactions, which can lead to the formation of new compounds.
Efectos Bioquímicos Y Fisiológicos
2,2-Dimethyl-2,3-dihydro-1,4,2-benzodioxasilin has been shown to have low toxicity and is considered safe for use in scientific research. However, its biochemical and physiological effects have not been extensively studied. It is believed that 2,2-Dimethyl-2,3-dihydro-1,4,2-benzodioxasilin may have some antioxidant properties and may be able to scavenge free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2,2-Dimethyl-2,3-dihydro-1,4,2-benzodioxasilin in lab experiments is its versatility. 2,2-Dimethyl-2,3-dihydro-1,4,2-benzodioxasilin can be easily synthesized using various methods and can be used in a wide range of applications. Additionally, 2,2-Dimethyl-2,3-dihydro-1,4,2-benzodioxasilin has low toxicity and is considered safe for use in scientific research. However, one of the limitations of using 2,2-Dimethyl-2,3-dihydro-1,4,2-benzodioxasilin is its instability. 2,2-Dimethyl-2,3-dihydro-1,4,2-benzodioxasilin can undergo ring-opening reactions under certain conditions, which can lead to the formation of unwanted side products.
Direcciones Futuras
There are several future directions for research involving 2,2-Dimethyl-2,3-dihydro-1,4,2-benzodioxasilin. One potential area of research is the development of new synthetic methods for 2,2-Dimethyl-2,3-dihydro-1,4,2-benzodioxasilin that can produce higher yields and minimize side reactions. Another area of research is the investigation of the potential use of 2,2-Dimethyl-2,3-dihydro-1,4,2-benzodioxasilin as a catalyst in various organic reactions. Additionally, further research is needed to fully understand the mechanism of action of 2,2-Dimethyl-2,3-dihydro-1,4,2-benzodioxasilin and its potential biochemical and physiological effects.
Métodos De Síntesis
2,2-Dimethyl-2,3-dihydro-1,4,2-benzodioxasilin can be synthesized using several methods, including the reaction of 1,3-dimethyl-1,3,2,4-dioxadisilinane with boron trifluoride etherate, the reaction of 1,3-dimethyl-1,3,2,4-dioxadisilinane with methanesulfonic acid, and the reaction of 1,3-dimethyl-1,3,2,4-dioxadisilinane with trifluoromethanesulfonic acid. These methods have been optimized to produce high yields of 2,2-Dimethyl-2,3-dihydro-1,4,2-benzodioxasilin with minimal side reactions.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-2,3-dihydro-1,4,2-benzodioxasilin has been extensively studied for its potential applications in various fields of scientific research. In the field of materials science, 2,2-Dimethyl-2,3-dihydro-1,4,2-benzodioxasilin has been investigated for its use as a precursor for the synthesis of silicon-based materials, such as silica nanoparticles and mesoporous silica. In the field of catalysis, 2,2-Dimethyl-2,3-dihydro-1,4,2-benzodioxasilin has been explored for its potential use as a catalyst in various organic reactions. In the field of drug delivery, 2,2-Dimethyl-2,3-dihydro-1,4,2-benzodioxasilin has been studied for its potential use as a carrier for drug molecules.
Propiedades
Número CAS |
17878-02-3 |
|---|---|
Nombre del producto |
2,2-Dimethyl-2,3-dihydro-1,4,2-benzodioxasilin |
Fórmula molecular |
C9H12O2Si |
Peso molecular |
180.27 g/mol |
Nombre IUPAC |
2,2-dimethyl-3H-1,4,2-benzodioxasiline |
InChI |
InChI=1S/C9H12O2Si/c1-12(2)7-10-8-5-3-4-6-9(8)11-12/h3-6H,7H2,1-2H3 |
Clave InChI |
DIXAOARKHXXOIF-UHFFFAOYSA-N |
SMILES |
C[Si]1(COC2=CC=CC=C2O1)C |
SMILES canónico |
C[Si]1(COC2=CC=CC=C2O1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



